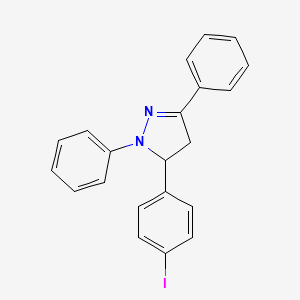

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole

Description

Properties

IUPAC Name |

3-(4-iodophenyl)-2,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17IN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUDQBYDNFSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301270 | |

| Record name | 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-52-0 | |

| Record name | NSC142149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-5-(4-IODOPHENYL)-2-PYRAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole typically involves the cyclization of appropriate hydrazones with phenylhydrazine. One common method includes the reaction of 4-iodobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects :

Another application is in the treatment of inflammatory diseases. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating conditions such as arthritis and other inflammatory disorders .

Material Science

Organic Light Emitting Diodes (OLEDs) :

The compound has been studied for its properties as a potential material in OLEDs. Its unique electronic characteristics allow for efficient light emission when incorporated into organic layers of OLED devices. Research indicates that incorporating this compound can enhance the performance and stability of these devices .

Agricultural Chemistry

Pesticide Development :

The compound's structural features have led to investigations into its efficacy as a pesticide. Studies have shown that derivatives of this pyrazole can exhibit insecticidal properties against agricultural pests, providing a basis for developing new agrochemicals with lower environmental impact .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Properties of Pyrazole Derivatives | Cancer Research | Significant cytotoxicity against breast cancer cell lines; apoptosis induction observed. |

| Synthesis and Characterization of OLED Materials | Material Science | Enhanced light emission efficiency when used in OLED layers; potential for commercial applications. |

| Evaluation of Pyrazole Derivatives as Insecticides | Agricultural Chemistry | Effective against common agricultural pests; lower toxicity to non-target organisms compared to traditional pesticides. |

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrazoline derivatives with varying aryl substituents at position 5 have been synthesized and evaluated for diverse applications. Below is a systematic comparison of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole with its halogenated and methoxy-substituted analogs:

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

Key Observations :

Biological Activity

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a compound that falls within the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 250.298 g/mol

- CAS Number : 122128-84-1

- Structure : The compound features a pyrazole ring substituted with two phenyl groups and an iodophenyl moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain synthesized pyrazoles can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, contributing to their effectiveness against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), demonstrating promising results when used in combination with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory and Antibacterial Activities

The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have reported that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of novel derivatives showed up to 85% inhibition of TNF-α at specific concentrations . Furthermore, antibacterial assays against strains like E. coli and S. aureus revealed that certain pyrazoles possess significant antimicrobial activity, suggesting their potential as therapeutic agents against infections .

Antifungal Activity

In addition to antibacterial properties, some pyrazole derivatives have demonstrated antifungal activity. Research has highlighted the efficacy of specific synthesized pyrazoles against fungal strains, indicating their broad-spectrum antimicrobial capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenyl groups or the introduction of different substituents can enhance its pharmacological profile. For instance:

- Substituent Variation : Changing the position or type of substituent on the phenyl rings can significantly affect the compound's binding affinity to biological targets.

- Hydrophobic Interactions : The presence of iodine enhances hydrophobic interactions, potentially increasing the compound's potency against certain targets.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various pyrazole derivatives in vitro. The results indicated that this compound exhibited cytotoxicity comparable to leading chemotherapeutic agents when tested against breast cancer cell lines .

Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, researchers synthesized several derivatives based on the pyrazole structure and assessed their ability to inhibit inflammatory mediators in vitro. The findings suggested that compounds derived from this scaffold could serve as effective anti-inflammatory agents due to their ability to modulate cytokine release .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclocondensation of chalcone derivatives with hydrazine hydrate under reflux. Key parameters include solvent choice (e.g., DMSO for solubility), temperature control (reflux at ~100°C), and stoichiometric ratios. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . For analogs like 5-(4-chlorophenyl) derivatives, yields depend on electron-withdrawing substituents and catalyst selection .

Q. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and diastereotopic protons in the dihydropyrazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches). Density functional theory (DFT) calculations validate electronic properties (e.g., HOMO-LUMO gaps) and molecular geometry, aligning with experimental data .

Q. How can researchers design biological activity assays for this compound, given its structural analogs?

Structural analogs (e.g., 5-(4-fluorophenyl) derivatives) are screened using in vitro antimicrobial or enzyme inhibition assays. For example, pyrazole derivatives are tested against bacterial/fungal strains via microdilution methods. The iodine substituent may enhance lipophilicity, improving membrane permeability; comparative studies with halogen-substituted analogs (Cl, F) can clarify structure-activity relationships .

Advanced Research Questions

Q. What computational strategies resolve contradictions in electronic properties between experimental and theoretical data for dihydropyrazole derivatives?

Discrepancies in dipole moments or charge distribution often arise from solvent effects or basis set limitations in DFT. Hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) improve accuracy. For example, DFT studies on 5-(4-chlorophenyl) analogs show strong agreement with experimental UV-Vis spectra when solvent interactions are included .

Q. How does the 4-iodophenyl substituent influence reaction mechanisms compared to other halogens in dihydropyrazole synthesis?

Iodine’s large atomic radius and polarizability may alter transition-state geometries or regioselectivity in cyclization steps. Kinetic studies comparing iodophenyl and chlorophenyl analogs reveal slower reaction rates for iodine due to steric hindrance, requiring adjusted reflux durations .

Q. What experimental and computational approaches optimize catalytic systems for asymmetric synthesis of chiral dihydropyrazoles?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity during hydrazine addition. Computational reaction path searches (via ICReDD methods) predict viable pathways, while HPLC with chiral columns validates enantiomeric excess. For example, asymmetric induction in 5-(4-fluorophenyl) derivatives achieved 85% ee using L-proline catalysts .

Q. How do electronic effects of the iodophenyl group impact intermolecular interactions in crystal packing or ligand-receptor binding?

Iodine’s polarizability enhances London dispersion forces, influencing crystal lattice stability (e.g., shorter I···π contacts in X-ray structures). In molecular docking, the iodine atom may form halogen bonds with protein targets, as seen in pyrazole-based enzyme inhibitors. Comparative studies with bromine analogs highlight iodine’s superior halogen-bonding capacity .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the dihydropyrazole core?

Protecting groups (e.g., acetyl for NH) prevent unwanted substitutions. For carbothioamide derivatives, controlled addition of Lawesson’s reagent under inert atmospheres minimizes oxidation. TLC-guided purification isolates intermediates, as demonstrated in 5-(4-methylphenyl) analogs .

Q. How are solvent effects modeled in DFT studies to predict solubility and reactivity of iodophenyl-substituted dihydropyrazoles?

Solvent parameters (dielectric constant, polarity) are incorporated via PCM or SMD models. For example, DMSO’s high polarity stabilizes charge-separated intermediates in iodophenyl derivatives, validated by solvatochromic shifts in UV-Vis spectra .

Q. What statistical tools analyze biological activity data across halogen-substituted dihydropyrazoles?

Multivariate analysis (e.g., principal component analysis) correlates substituent electronegativity, lipophilicity (logP), and bioactivity. For antimicrobial studies, IC₅₀ values for iodine analogs are compared to chlorine/fluorine derivatives using ANOVA to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.